N-(4-acetamidophenyl)-2-methoxybenzamide
Description
N-(4-Acetamidophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group linked to a 4-acetamidophenylamine moiety.
Properties
CAS No. |
303796-26-1 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ARKVXEFNALKRBX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
The benzamide scaffold is highly modular, with substitutions impacting bioactivity and physical properties:
Key Observations :
- The acetamido group in this compound may improve solubility or target binding compared to non-polar groups (e.g., methyl in ).
- Chloro substituents (as in ) increase electrophilicity, possibly affecting reactivity or metabolism.
Modifications on the Aromatic Amine Group
Variations in the N-aryl group significantly alter bioactivity:
Key Observations :
- The benzimidazole in compound 2 introduces a planar, aromatic system that could interact with DNA or enzymes .
- Fluorine substitution (28b) improves pharmacokinetic properties, such as half-life and membrane permeability .
- The dihydroindenyl group in demonstrates the impact of aliphatic rings on biological targeting (e.g., PCSK9 inhibition).
Key Observations :
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